molecular formula C23H30O5 B073144 11-Dehydrocorticosterone acetate CAS No. 1173-27-9

11-Dehydrocorticosterone acetate

Cat. No.: B073144
CAS No.: 1173-27-9
M. Wt: 386.5 g/mol
InChI Key: DOETVHHSMBAUKN-GHBJZYDUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-Dehydrocorticosterone acetate is a steroid compound of significant interest in endocrine and metabolic research. It is closely related to 11-dehydrocorticosterone (DHC), which is the inert, circulating metabolite of the active glucocorticoid corticosterone. The conversion between corticosterone and DHC is catalyzed by the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD), with the type 2 isozyme (11β-HSD2) responsible for oxidizing corticosterone to inactive DHC . This reaction is crucial for regulating glucocorticoid access to receptors, making the study of DHC and its derivatives essential for understanding tissue-specific hormone action. In modern research, 11-dehydrocorticosterone is recognized as a key biomarker. Studies measuring DHC alongside corticosterone have revealed distinct patterns during postnatal development in lymphoid organs and rapid increases in circulation in response to restraint stress in animal models . This highlights its value in studies investigating the stress response, glucocorticoid physiology, and the local regulation of immune function. Historically, synthetic this compound was a subject of early clinical investigations in the 1940s, examining its metabolic effects and comparing it to other adrenal cortex steroids . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic purposes in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1173-27-9

Molecular Formula

C23H30O5

Molecular Weight

386.5 g/mol

IUPAC Name

[2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3,11-dioxo-2,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C23H30O5/c1-13(24)28-12-20(27)18-7-6-17-16-5-4-14-10-15(25)8-9-22(14,2)21(16)19(26)11-23(17,18)3/h10,16-18,21H,4-9,11-12H2,1-3H3/t16-,17-,18+,21+,22-,23-/m0/s1

InChI Key

DOETVHHSMBAUKN-GHBJZYDUSA-N

SMILES

CC(=O)OCC(=O)C1CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C

Isomeric SMILES

CC(=O)OCC(=O)[C@H]1CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C

Canonical SMILES

CC(=O)OCC(=O)C1CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C

Origin of Product

United States

Enzymatic Interconversion and Metabolism of 11 Dehydrocorticosterone in Biological Systems

The Activating Role of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) is a key enzyme that predominantly functions to reactivate glucocorticoids. In rodents, it catalyzes the conversion of the inactive 11-keto metabolite, 11-dehydrocorticosterone (B106187), back to the biologically active corticosterone (B1669441). taylorandfrancis.comresearchgate.net This enzymatic action effectively amplifies glucocorticoid signaling at the tissue level. nih.gov

Reductase Activity: A Gateway to Glucocorticoid Action

The primary role of 11β-HSD1 in most intact cells and in vivo is its reductase activity, converting 11-dehydrocorticosterone to corticosterone. researchgate.netnih.gov This conversion is a crucial step in modulating the intracellular concentration of active glucocorticoids. nih.gov Studies using knockout mice have demonstrated that 11β-HSD1 is the principal enzyme responsible for this activation of glucocorticoids. taylorandfrancis.com The significance of this localized glucocorticoid regeneration is highlighted by findings that chronic administration of 11-dehydrocorticosterone in mice leads to increased circulating corticosterone levels, resulting in metabolic syndrome-like characteristics such as increased body weight, adiposity, and insulin (B600854) resistance. nih.gov This underscores the importance of 11β-HSD1's reductase activity in influencing metabolic processes.

The Essential Cofactor and Its Regulatory Network

The reductase activity of 11β-HSD1 is critically dependent on the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH). researchgate.netoup.com The provision of NADPH within the endoplasmic reticulum, where 11β-HSD1 is located, is largely managed by the enzyme hexose-6-phosphate dehydrogenase (H6PDH). nih.govoup.com H6PDH generates NADPH, which in turn fuels the reductase function of 11β-HSD1. nih.gov This close functional relationship suggests that the activity of H6PDH is a crucial determinant of the directionality of 11β-HSD1's action, favoring the conversion of inactive 11-dehydrocorticosterone to active corticosterone. oup.com

The Inactivating Power of 11β-Hydroxysteroid Dehydrogenase Type 2 (11β-HSD2)

In contrast to 11β-HSD1, the type 2 isozyme, 11β-Hydroxysteroid Dehydrogenase Type 2 (11β-HSD2), functions as a unidirectional dehydrogenase. nih.gov It plays a vital protective role by inactivating potent glucocorticoids.

Dehydrogenase Activity: Shielding Receptors from Excess Glucocorticoids

11β-HSD2 catalyzes the conversion of active corticosterone to its inert form, 11-dehydrocorticosterone. taylorandfrancis.comresearchgate.net This inactivation is dependent on the cofactor nicotinamide adenine dinucleotide (NAD+). nih.govwikipedia.org The primary function of this dehydrogenase activity is to prevent the illicit activation of mineralocorticoid receptors (MR) by glucocorticoids. nih.govwikipedia.org In tissues where both glucocorticoids and mineralocorticoids are present, 11β-HSD2 ensures that only aldosterone (B195564), the primary mineralocorticoid, can bind to and activate MR. nih.govphysiology.org

A Strategic Distribution with Profound Implications

The expression of 11β-HSD2 is highly tissue-specific, a characteristic that is central to its physiological importance. It is prominently found in aldosterone-selective tissues such as the kidney, colon, and salivary glands. wikipedia.org In the distal nephron of the kidney, for instance, the rapid inactivation of corticosterone by 11β-HSD2 allows aldosterone to regulate sodium and potassium balance without interference from the much higher circulating levels of glucocorticoids. nih.govphysiology.org

Furthermore, 11β-HSD2 is highly expressed in the placenta and fetus. nih.govphysiology.org This placental barrier of 11β-HSD2 protects the developing fetus from the high concentrations of maternal glucocorticoids, which could otherwise lead to premature tissue maturation and developmental programming issues. nih.govphysiology.org The enzyme is also found in specific neurons within the brainstem, suggesting a role in the central regulation of blood pressure. wikipedia.org

Other Metabolic Pathways and Enzyme Systems

While the interconversion between 11-dehydrocorticosterone and corticosterone is predominantly governed by the two 11β-HSD isozymes, other enzymatic pathways also contribute to the broader metabolism of corticosteroids. These pathways are part of the larger system of c21-steroid hormone metabolism. wikipedia.org However, the primary and most physiologically significant metabolic fate of 11-dehydrocorticosterone in terms of glucocorticoid activity regulation is its conversion back to corticosterone by 11β-HSD1.

Glucocorticoid Inactivation Routes (e.g., A-Ring Reduction)

Beyond the reversible conversion to corticosterone, 11-dehydrocorticosterone, like other glucocorticoids, undergoes irreversible inactivation through various metabolic pathways. A primary and definitive route of inactivation is the reduction of the A-ring of the steroid nucleus. This process is catalyzed by a family of enzymes known as 5α- and 5β-reductases.

These enzymes reduce the double bond between carbons 4 and 5 in the A-ring, leading to the formation of dihydro and subsequently tetrahydro metabolites, which are biologically inactive and more water-soluble, facilitating their excretion. The liver is a major site for this inactivation process. nih.gov

Kinetic studies have shed light on the efficiency of this inactivation pathway. For instance, in rabbit liver microsomes, 5α-reductase has been shown to have a high affinity for both 11-dehydrocorticosterone and corticosterone. The Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) have been determined, indicating that 5α-reductase is a significant pathway for the deactivation of these glucocorticoids. nih.gov It is suggested that the metabolism of 11-dehydrocorticosterone is primarily controlled by the type 1 isoenzyme of 5α-reductase. nih.gov

Kinetic Parameters of Rabbit Liver 5α-Reductase for Glucocorticoid Substrates
SubstrateKm (μM)Vmax (pmol/min/mg protein)
11-Dehydrocorticosterone4.22600
Corticosterone0.538

Data derived from kinetic studies on rabbit liver 5α-reductase. nih.gov

Comparative Metabolic Flux Studies with Other Endogenous Steroids

The metabolic flux of 11-dehydrocorticosterone is intrinsically linked to that of corticosterone due to their direct interconversion by 11β-HSD enzymes. The balance between the activities of 11β-HSD1 and 11β-HSD2 dictates the net direction of this metabolic flow in different tissues.

Studies utilizing stable-isotope tracers have begun to quantify the in vivo activity of 11β-HSD1, providing a more direct measure of metabolic flux. These studies have confirmed that 11β-HSD1 is the sole enzyme responsible for the reduction of 11-keto-steroids like 11-dehydrocorticosterone in vivo. nih.gov

Comparisons of plasma concentrations reveal the relative abundance of these steroids. In rodents, plasma levels of corticosterone are typically higher than those of 11-dehydrocorticosterone, reflecting the systemic output from the adrenal glands. elsevierpure.com However, at the tissue level, the ratio can vary significantly depending on the local expression of 11β-HSD isozymes. For example, in the renal medulla of rats, where 11β-HSD1 expression is higher than in the cortex, the corticosterone/11-dehydrocorticosterone ratio is indicative of local glucocorticoid activation. elsevierpure.com

Summary of Findings from Comparative Metabolic Studies
Study TypeKey FindingImplication for Metabolic Flux
Stable-Isotope Tracer Studies11β-HSD1 is the only enzyme that reduces 11-keto-steroids in vivo. nih.govThe conversion of 11-dehydrocorticosterone to corticosterone is a key, quantifiable metabolic pathway.
11β-HSD1 Knockout MiceIncapable of converting 11-dehydrocorticosterone to corticosterone. bioscientifica.comDemonstrates the essential role of 11β-HSD1 in the metabolic activation of 11-dehydrocorticosterone.
Liver-Specific 11β-HSD1 Knockout MiceProtected from metabolic syndrome induced by 11-dehydrocorticosterone administration, despite elevated circulating corticosterone from other tissues. nih.govHighlights the paramount importance of hepatic metabolic flux in determining the systemic effects of 11-dehydrocorticosterone.
Renal Microdialysis in RatsThe corticosterone/11-dehydrocorticosterone ratio is higher in the renal medulla than in the cortex, correlating with 11β-HSD1 expression. elsevierpure.comIllustrates tissue-specific differences in the direction of metabolic flux between these two steroids.

Local Intracellular Glucocorticoid Action Amplification and Modulation

The amplification and modulation of glucocorticoid action at the cellular level are primarily governed by the activity of 11β-HSD isozymes. nih.gov There are two main isozymes: 11β-HSD1 and 11β-HSD2. nih.gov

11β-HSD1 predominantly functions as a reductase in most intact cells, converting inactive 11-dehydrocorticosterone (or cortisone (B1669442) in humans) to active corticosterone (or cortisol). nih.govnih.gov This process effectively amplifies the intracellular glucocorticoid signal, allowing tissues to generate active glucocorticoids from the circulating inert pool. nih.govnih.gov The reductase activity of 11β-HSD1 is dependent on the cofactor NADPH. nih.gov

11β-HSD2 , in contrast, is a high-affinity dehydrogenase that catalyzes the inactivation of active glucocorticoids to their 11-keto forms. nih.govnih.gov This enzyme plays a critical role in protecting mineralocorticoid receptors from illicit occupation by glucocorticoids in tissues like the kidney. nih.gov

This intracellular enzymatic activity creates a mechanism for tissue-specific fine-tuning of glucocorticoid effects, independent of systemic concentrations. For instance, in inflammatory conditions, the local regeneration of active glucocorticoids by 11β-HSD1 within immune cells can enhance anti-inflammatory responses. nih.gov Studies have shown that 11-dehydrocorticosterone can increase macrophage phagocytosis of apoptotic neutrophils to the same extent as corticosterone, an effect that is dependent on 11β-HSD1 activity. nih.gov

Differential Tissue Expression and Activity Patterns of 11β-HSD Isozymes

The expression and activity of 11β-HSD isozymes vary significantly across different tissues, leading to distinct patterns of 11-dehydrocorticosterone metabolism and, consequently, tissue-specific glucocorticoid action.

Hepatic Metabolism and the Contribution of Liver 11β-HSD1

The liver is a primary site of 11β-HSD1 expression and activity. nih.govnih.govpnas.org Hepatic 11β-HSD1 plays a crucial role in regulating whole-body glucocorticoid metabolism. It is responsible for a significant portion of the conversion of circulating 11-dehydrocorticosterone to active corticosterone. nih.govpnas.org This hepatic regeneration of glucocorticoids influences various metabolic processes, including glucose homeostasis. nih.gov

Research in mice has demonstrated that liver-specific knockout of 11β-HSD1 can protect against the adverse metabolic effects of chronic 11-dehydrocorticosterone administration, even when circulating corticosterone levels are elevated. nih.gov This highlights the critical role of intra-hepatic glucocorticoid regeneration in the development of metabolic syndrome-like features. nih.gov Furthermore, hepatic 11β-HSD1 expression itself is subject to regulation by various factors, including glucocorticoids and diet. pnas.orgnih.gov For example, in a mouse model of Cushing's syndrome, persistent glucocorticoid excess led to a decrease in 11β-HSD1 mRNA in the liver. nih.gov

Adipose Tissue Endocrine Function

Adipose tissue is now recognized as a significant endocrine organ that not only stores energy but also secretes various factors that influence systemic metabolism. exlibrisgroup.comoup.comyoutube.com Within adipose tissue, 11β-HSD1 is expressed and plays a key role in local glucocorticoid regulation. nih.govnih.gov The enzyme's activity is often higher in visceral adipose tissue compared to subcutaneous depots, which may contribute to the site-specific effects of glucocorticoids on fat distribution and the development of central obesity. nih.gov

The local conversion of 11-dehydrocorticosterone to active corticosterone within adipocytes can promote their differentiation and influence the development of metabolic complications associated with obesity. nih.govnih.gov Overexpression of 11β-HSD1 in adipose tissue in mice leads to visceral obesity and insulin resistance. pnas.org Conversely, inhibition of 11β-HSD1 in adipose tissue is being explored as a therapeutic strategy for metabolic syndrome. nih.govgoogle.com In mouse models, persistent glucocorticoid excess has been shown to increase 11β-HSD1 mRNA in abdominal adipose tissue. nih.gov

Lymphoid Organ Dynamics (Bone Marrow, Thymus, Spleen)

Glucocorticoids have profound effects on the immune system, and their local regulation within lymphoid organs is crucial for immune cell development and function. The primary lymphoid organs, the bone marrow and thymus, are responsible for the production and maturation of immune cells, while secondary lymphoid organs like the spleen and lymph nodes are sites of adaptive immune responses. youtube.com

Glucocorticoids are produced not only by the adrenal glands but also locally within lymphoid organs such as the bone marrow, thymus, and spleen. nih.gov Within these organs, corticosterone can be regenerated from its inactive metabolite, 11-dehydrocorticosterone, by the enzyme 11β-HSD1. nih.gov Studies in mice have shown that both corticosterone and 11-dehydrocorticosterone are present in the blood and lymphoid organs, with distinct tissue-specific and age-specific patterns. nih.gov In vitro experiments have indicated that lymphoid tissues can produce more corticosterone via regeneration from 11-dehydrocorticosterone than through de novo synthesis from 11-deoxycorticosterone. nih.gov This local glucocorticoid production can modulate immune cell development and function, including the apoptosis of B-cells at high concentrations. nih.gov

Concentrations of Corticosterone and 11-Dehydrocorticosterone in Mouse Tissues at Different Ages

Age (Postnatal Day)TissueCorticosterone (ng/mL or ng/g)11-Dehydrocorticosterone (ng/mL or ng/g)
PND5Blood~10~7
PND5Bone Marrow~5~1
PND5Thymus~3~1.5
PND5Spleen~2~1
PND23Blood~85~1
PND23Bone Marrow~18~1
PND23Thymus~30~0.6
PND23Spleen~53~1
PND90Blood~110~1
PND90Bone Marrow~12~1
PND90Thymus~20~0.5
PND90Spleen~37~1

Data adapted from a study on mice, showing mean concentrations. nih.gov

Cardiovascular System (Vascular Smooth Muscle, Myocardium)

The cardiovascular system is another important target for glucocorticoid action, and the local regulation of these hormones by 11β-HSD isozymes has significant implications for cardiovascular health. nih.gov

In vascular smooth muscle cells, both corticosterone and 11-dehydrocorticosterone have been shown to stimulate the expression of Na+,K+-ATPase mRNA. caymanchem.com The enzyme 11β-HSD is present in vascular and cardiac smooth muscle, where it can modulate the access of corticosterone to its receptors, potentially influencing vascular resistance and cardiac output. nih.gov In rat aorta, 11β-HSD1 is found in vascular smooth muscle, while 11β-HSD2 is localized in endothelial cells. pnas.org

11β-HSD Bioactivity in Rat Cardiovascular Tissues

TissueIn Vitro Conversion of Corticosterone to 11-Dehydrocorticosterone (%)
Caudal Artery43.9 ± 2.1
Heart20.6 ± 1.0
Mesenteric Artery17.7 ± 3.1
Aorta11.4 ± 0.4
Renal Cortex (without NADP+)29.4 ± 1.8
Renal Cortex (with NADP+)82.4 ± 0.4

Data represents the mean ± SEM percentage of 3H-corticosterone converted to 3H-11-dehydrocorticosterone. nih.gov

Central Nervous System Localization (Hippocampus, Hypothalamus)

The central nervous system (CNS) is a critical target for glucocorticoids, which influence mood, cognition, and the stress response. The local regulation of glucocorticoid levels within specific brain regions by 11β-HSD isozymes is of particular interest.

11β-HSD1 is widely expressed throughout the adult CNS, with notable expression in the hippocampus, neocortex, and hypothalamus. nih.govnih.gov In the hippocampus, a brain region crucial for learning and memory, 11β-HSD1 acts as a reductase, converting inactive 11-dehydrocorticosterone to active corticosterone. nih.govtaylorandfrancis.com This local amplification of glucocorticoid action can potentiate neurotoxicity. nih.gov Elevated hippocampal 11β-HSD1 is associated with age-related cognitive decline. nih.govnih.gov

The hypothalamus, a key regulator of the hypothalamic-pituitary-adrenal (HPA) axis, also expresses 11β-HSD1. nih.govnih.gov This suggests a role for the enzyme in the feedback regulation of the stress response. In a mouse model of Cushing's syndrome, chronic glucocorticoid excess led to a decrease in 11β-HSD1 mRNA in the hippocampus. nih.gov

Cellular and Tissue Specific Regulation of 11 Dehydrocorticosterone Levels

Other Relevant Peripheral Tissues and Their Interplay

Beyond the central nervous system and major metabolic organs like the liver, a host of other peripheral tissues play a crucial role in the metabolism of 11-dehydrocorticosterone. The interplay between these tissues is vital for maintaining metabolic homeostasis and regulating inflammatory responses. The tissue-specific expression of 11β-HSD isozymes dictates whether a tissue acts as a net producer or inactivator of active glucocorticoids from their 11-keto forms like 11-dehydrocorticosterone.

The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a key player, functioning predominantly as a reductase in vivo. nih.govresearchgate.net It converts inactive 11-dehydrocorticosterone (and cortisone (B1669442) in humans) into active corticosterone (or cortisol), thus amplifying the local glucocorticoid signal. nih.govwikipedia.org This enzyme is widely expressed in tissues such as adipose tissue, muscle, pancreatic islets, gonads, and inflammatory cells. nih.govdrugbank.com

Conversely, 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) is a high-affinity dehydrogenase that catalyzes the opposite reaction: the inactivation of active glucocorticoids (corticosterone and cortisol) to 11-dehydrocorticosterone and cortisone, respectively. nih.govresearchgate.net This action is critical in mineralocorticoid-sensitive tissues like the kidney, colon, salivary glands, and placenta, where it prevents the more abundant glucocorticoids from overwhelming and activating the mineralocorticoid receptor (MR). nih.govdrugbank.comnih.govmedchemexpress.com

The following table summarizes the primary roles of these enzymes in various peripheral tissues.

TissuePredominant EnzymePrimary FunctionReference
Adipose Tissue11β-HSD1Regenerates active glucocorticoids, promoting fat storage and differentiation. wikipedia.orged.ac.uk wikipedia.orged.ac.uk
Skeletal Muscle11β-HSD1Amplifies local glucocorticoid action. nih.govcaymanchem.com nih.govcaymanchem.com
Pancreatic Islets11β-HSD1Modulates insulin (B600854) secretion through local glucocorticoid regeneration. nih.govdrugbank.com nih.govdrugbank.com
Kidney11β-HSD2Inactivates glucocorticoids, protecting the mineralocorticoid receptor. nih.govresearchgate.netnih.govnih.gov nih.govresearchgate.netnih.govnih.gov
Gonads11β-HSD1Local amplification of glucocorticoid signaling. nih.govdrugbank.com nih.govdrugbank.com
Immune Cells (e.g., Macrophages, Lymphoid Organs)11β-HSD1Regenerates active glucocorticoids, modulating inflammatory responses. nih.govphysiology.orgnih.gov nih.govphysiology.orgnih.gov
Placenta11β-HSD2Protects the fetus from high maternal glucocorticoid levels by inactivation. nih.govdrugbank.comnih.gov nih.govdrugbank.comnih.gov
Bone (Osteoblasts)11β-HSD1Local glucocorticoid regeneration. nih.gov nih.gov
Skin11β-HSD1Local glucocorticoid regeneration. nih.gov nih.gov
Colon & Salivary Glands11β-HSD2Inactivates glucocorticoids to confer aldosterone (B195564) selectivity on MR. nih.govmedchemexpress.com nih.govmedchemexpress.com

Interplay Between Peripheral Tissues

The regulation of 11-dehydrocorticosterone is not confined to individual tissues but involves a dynamic interplay between them.

Adipose-Liver Axis: Adipose tissue, particularly visceral fat, is a significant site of 11β-HSD1 activity. It can regenerate active glucocorticoids from circulating 11-dehydrocorticosterone and release them into the portal circulation, directly impacting the liver. ed.ac.uk In states of obesity, 11β-HSD1 activity is often increased in subcutaneous adipose tissue. nih.gov This localized overproduction of glucocorticoids is thought to contribute to the features of the metabolic syndrome. wikipedia.org Interestingly, while adipose 11β-HSD1 activity increases with obesity, hepatic 11β-HSD1 reductase activity may be impaired.

The table below shows research findings on the correlation between 11β-HSD1 activity in adipose tissue and body mass index (BMI) in women.

ParameterCorrelation with BMI (r-value)Significance (P-value)Reference
Adipose Tissue 11β-HSD1 Activity0.55< 0.05

The Role of the Kidney: The kidney is the principal site of 11β-HSD2 expression and, therefore, the primary organ for inactivating circulating corticosterone to 11-dehydrocorticosterone. nih.govnih.gov This process is vital not only for renal function but also for supplying the systemic circulation with the inactive substrate required by 11β-HSD1 in other tissues. nih.gov In conditions like chronic kidney disease (CKD), the activity of 11β-HSD2 is impaired, leading to a decline in the conversion of cortisol to cortisone. This disruption has systemic consequences for steroid metabolism.

Research has demonstrated a strong correlation between declining kidney function (measured by estimated glomerular filtration rate, eGFR) and the levels of 11β-HSD2-dependent steroids.

SteroidCorrelation with eGFR (r-value)Significance (P-value)Reference
Serum Cortisone0.77< 0.01
Serum 11-ketoandrosterone (B135574) (11KA4)0.48< 0.01
Serum 11-ketotestosterone (B164220) (11KT)0.58< 0.01
Urine Cortisone0.59< 0.01

Immune System Modulation: Lymphoid organs, including the bone marrow, thymus, and spleen, can locally produce corticosterone from 11-dehydrocorticosterone via 11β-HSD1. physiology.org The expression of 11β-HSD1 in immune cells like macrophages can be significantly induced during inflammation. nih.gov This mechanism allows for a targeted amplification of the anti-inflammatory effects of glucocorticoids precisely at the site of injury or infection, representing a crucial feedback loop in the immune response. nih.gov

Systemic Feedback on the HPA Axis: The corticosterone regenerated in peripheral tissues, most likely adipose tissue, can enter the systemic circulation. ed.ac.uk When circulating levels of this peripherally generated corticosterone rise, it can exert negative feedback on the hypothalamic-pituitary-adrenal (HPA) axis, leading to a down-regulation of adrenal steroid production. ed.ac.uk This demonstrates a sophisticated level of communication between peripheral tissues and the central neuroendocrine systems that regulate stress and metabolism.

Mechanistic Roles of 11 Dehydrocorticosterone in Biological Processes

Modulation of Corticosteroid Receptor Access and Signaling

The biological activity of corticosteroids is primarily mediated through their interaction with two key receptors: the glucocorticoid receptor (GR) and the mineralocorticoid receptor (MR). 11-DHC's role in this signaling cascade is intricately linked to the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD).

Glucocorticoid Receptor Interactions and Ligand Specificity

11-DHC itself is generally considered to have low affinity for the glucocorticoid receptor. nih.gov Its primary mechanism of influencing GR signaling is through its conversion to the active glucocorticoid, corticosterone (B1669441), by the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). taylorandfrancis.comnih.gov This enzymatic conversion essentially acts as a local amplification system for glucocorticoid signaling within specific tissues. nih.govendocrine.org

The expression of 11β-HSD1 is prominent in metabolically active tissues such as the liver, adipose tissue, and the central nervous system. nih.govoup.com In these tissues, the conversion of 11-DHC to corticosterone allows for a localized increase in active glucocorticoids, thereby influencing GR-mediated gene expression and cellular responses. oup.comnih.gov This tissue-specific regulation allows for fine-tuning of glucocorticoid effects, independent of circulating corticosterone levels. Studies have shown that the administration of 11-DHC leads to an increase in circulating corticosterone, demonstrating the in vivo conversion and subsequent potential for GR activation. nih.gov

Mineralocorticoid Receptor Interactions and Selectivity

While glucocorticoids can bind to the mineralocorticoid receptor, the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) plays a crucial protective role in mineralocorticoid target tissues like the kidney. nih.govnih.gov 11β-HSD2 efficiently converts active glucocorticoids, such as corticosterone, into their inactive 11-keto forms, like 11-DHC. nih.govtaylorandfrancis.com This inactivation prevents the illicit occupation of MRs by glucocorticoids, thus ensuring aldosterone's selectivity. nih.govnih.gov

However, 11-DHC itself has been shown to possess potent mineralocorticoid activity. wikipedia.orgcaymanchem.com In the presence of an 11β-HSD inhibitor like carbenoxolone (B1668346), 11-DHC was found to be a more potent sodium retainer than corticosterone. caymanchem.com Furthermore, 11-DHC can inhibit the action of aldosterone (B195564) in certain tissues. caymanchem.com This suggests a more complex interaction with the MR than simply being an inactive metabolite. In cells lacking 11β-HSD2, both aldosterone and glucocorticoids can interact with the MR with similar affinity. nih.gov

Influence on Metabolic Homeostasis at Cellular and Systemic Levels

The conversion of 11-DHC to corticosterone by 11β-HSD1 has profound implications for metabolic regulation, particularly concerning insulin (B600854) sensitivity, glucose metabolism, and body weight.

Regulation of Insulin Sensitivity and Glucose Metabolism Pathways

Chronic administration of 11-DHC has been demonstrated to induce marked insulin resistance. oup.comnih.govcaymanchem.com This effect is largely attributed to the localized generation of corticosterone in key metabolic tissues. oup.com In the liver, increased intracellular corticosterone, derived from 11-DHC, can drive hepatic insulin resistance. oup.comnih.gov Studies in mice have shown that liver-specific knockout of 11β-HSD1 protects against the adverse metabolic effects of 11-DHC administration, even with elevated circulating corticosterone levels. oup.comnih.gov This highlights the critical role of intra-hepatic glucocorticoid action in the development of insulin resistance.

In skeletal muscle, 11β-HSD1 also plays a role in mediating glucocorticoid-induced insulin resistance. diabetesjournals.org The enzyme facilitates the conversion of 11-DHC to corticosterone, which can then impair insulin signaling pathways. diabetesjournals.org This includes a decrease in insulin receptor substrate 1 (IRS1) expression and an increase in its inhibitory phosphorylation. diabetesjournals.org

Adiposity and Body Weight Regulatory Mechanisms

The local conversion of 11-DHC to corticosterone within adipose tissue is a key factor in promoting fat accumulation and obesity. oup.comnih.govnih.gov Chronic administration of 11-DHC in mice leads to increased body weight gain and adiposity. oup.comnih.govcaymanchem.com The enzyme 11β-HSD1 is highly expressed in adipose tissue, and its activity is often elevated in obesity. endocrine.orgnih.govresearchgate.net

Overexpression of 11β-HSD1 specifically in the adipose tissue of mice results in visceral obesity and other features of the metabolic syndrome. nih.gov Conversely, mice with a global deletion of 11β-HSD1 are protected from high-fat diet-induced obesity and show reduced visceral fat accumulation. nih.gov This indicates that the local generation of active glucocorticoids from precursors like 11-DHC within fat cells is a significant contributor to the development of obesity. Furthermore, increased expression of the 11β-HSD1 gene in human adipose tissue is positively correlated with waist circumference. nih.gov

Role in Immune Cell Function and Inflammatory Resolution

Glucocorticoids are well-known for their potent anti-inflammatory and immunosuppressive properties. nih.govyoutube.com The conversion of 11-DHC to corticosterone by 11β-HSD1 within immune cells plays a crucial role in modulating the inflammatory response.

The enzyme 11β-HSD1 is expressed in various immune cells, including macrophages and lymphocytes. nih.gov This allows for the local generation of active glucocorticoids at sites of inflammation, which can then exert their anti-inflammatory effects. nih.gov These effects include the suppression of pro-inflammatory cytokine production. youtube.comnih.gov

Research has shown that 11β-HSD1 can amplify inflammation in certain contexts. nih.gov However, the predominant role of glucocorticoids generated via 11β-HSD1 is the suppression of inflammatory processes. For instance, in models of inflammatory polyarthritis, 11β-HSD1 within osteoclasts mediates the suppression of inflammatory bone loss in response to therapeutic glucocorticoids. nih.gov The administration of compound E (a related 11-dehydrocorticosteroid) has been shown to inhibit the development of hypersensitivity reactions by reducing circulating antibody levels. nih.gov This highlights the importance of local glucocorticoid activation in resolving inflammation and regulating immune cell function.

Compound Names

Compound Name
11-Dehydrocorticosterone (B106187)
11-Dehydrocorticosterone acetate (B1210297)
Aldosterone
Carbenoxolone
Corticosterone
Cortisol
Cortisone (B1669442)
Prednisolone
Prednisone

Macrophage Phagocytic Activity Modulation

11-Dehydrocorticosterone plays a crucial role in modulating the phagocytic activity of macrophages, a key process in the resolution of inflammation. Its influence is contingent upon the presence and activity of 11β-HSD1 within macrophages. This enzyme converts the biologically inert 11-dehydrocorticosterone into active corticosterone, which then enhances the capacity of macrophages to clear apoptotic cells, particularly neutrophils. aai.org

In experimental models of peritonitis, 11β-HSD1 activity is rapidly induced in peritoneal cells. aai.org Studies using bone marrow-derived macrophages have demonstrated that treatment with 11-dehydrocorticosterone increases the phagocytosis of apoptotic neutrophils to a similar extent as corticosterone. aai.orgresearchgate.net This effect is entirely dependent on 11β-HSD1, as the compound is ineffective in promoting phagocytosis in macrophages from mice lacking the enzyme (Hsd11b1-/-). aai.orgresearchgate.net Furthermore, the use of carbenoxolone, an 11β-HSD inhibitor, blocks the pro-phagocytic effects of 11-dehydrocorticosterone in normal macrophages. aai.org This local amplification of glucocorticoids points to a significant role for 11β-HSD1 in promoting the timely clearance of apoptotic cells during the resolution phase of inflammation. aai.orgnih.gov

Table 1: Effect of 11-Dehydrocorticosterone on Macrophage Phagocytosis Data based on in vitro studies with bone marrow-derived macrophages from Hsd11b1+/+ (wild-type) and Hsd11b1-/- (knockout) mice.

Treatment CompoundMacrophage GenotypeObserved Effect on PhagocytosisReference
CorticosteroneHsd11b1+/+Significant Increase aai.orgresearchgate.net
11-DehydrocorticosteroneHsd11b1+/+Significant Increase aai.orgresearchgate.net
CorticosteroneHsd11b1-/-Significant Increase aai.orgresearchgate.net
11-DehydrocorticosteroneHsd11b1-/-No Effect aai.orgresearchgate.net

Lymphocyte Response and Development Contexts

The influence of 11-dehydrocorticosterone extends to the adaptive immune system, specifically affecting lymphocyte function and development. Similar to its action in macrophages, its effects are mediated by intracellular conversion to corticosterone via 11β-HSD1, which is expressed in various immune cells, including T cells, B cells, and dendritic cells. aai.org This provides a mechanism for intracrine regulation, allowing lymphocytes to modulate glucocorticoid activity independently of circulating hormone levels. aai.orgdntb.gov.ua

This locally generated corticosterone can activate the glucocorticoid receptor (GR) within lymphocytes, influencing gene expression and subsequent cellular processes such as development, effector function, and susceptibility to apoptosis. aai.orgdntb.gov.ua For instance, glucocorticoids are known to play a critical role in T-cell development and can modulate T-cell receptor affinity and responsiveness. nih.gov The presence of 11β-HSD1 in both CD4+ and CD8+ T cells, as well as B220+ B cells, suggests that the conversion of 11-dehydrocorticosterone is a widespread regulatory mechanism within the lymphoid compartment. aai.org Studies have also detected both corticosterone and 11-dehydrocorticosterone in lymphoid organs like the bone marrow, thymus, and spleen, with their concentrations changing during development and in response to stress, highlighting the physiological relevance of this local regulation. nih.govnih.gov

Cardiovascular System Modulatory Effects

Angiotensin II Receptor Upregulation Pathways

11-Dehydrocorticosterone is implicated in pathways that regulate the expression of angiotensin II receptors, key components of the renin-angiotensin system (RAS) that controls blood pressure. The mechanism involves the interplay between angiotensin II, glucocorticoids, and the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). Research has shown that angiotensin II can decrease the activity and expression of 11β-HSD2. researchgate.netnih.gov

11β-HSD2 is the enzyme that inactivates corticosterone and cortisol to 11-dehydrocorticosterone and cortisone, respectively, thereby protecting the mineralocorticoid receptor (MR) from being overwhelmed by glucocorticoids. nih.govnih.gov When angiotensin II downregulates 11β-HSD2, the intracellular inactivation of active glucocorticoids (like corticosterone) is reduced. nih.gov The resulting higher intracellular concentration of active glucocorticoids can then lead to an upregulation of Angiotensin II type 1 (AT1) receptor mRNA. nih.gov This creates a feed-forward loop where angiotensin II enhances the cell's sensitivity to itself by increasing the availability of active glucocorticoids, which in turn boosts the expression of its own receptor. nih.govexplorationpub.com

Sodium/Potassium-ATPase Gene Expression Regulation

11-Dehydrocorticosterone, following its conversion to corticosterone, stimulates the gene expression of the Sodium/Potassium-ATPase (Na,K-ATPase) pump. nih.gov This enzyme is fundamental for maintaining electrochemical gradients across cell membranes and is crucial in processes like renal sodium transport.

Studies in vascular smooth muscle cells (VSMCs) have shown that both corticosterone and 11-dehydrocorticosterone significantly increase the mRNA levels of the α1 and β1 subunits of Na,K-ATPase. nih.gov The effect of 11-dehydrocorticosterone is dependent on its conversion by 11β-HSD1, as the enzyme inhibitor carbenoxolone abolishes its stimulatory effect. nih.gov This stimulation of gene expression translates to increased protein levels of the α1 and β1 subunits and enhanced Na,K-ATPase activity. nih.gov The signaling appears to involve both the glucocorticoid receptor (GR) and the mineralocorticoid receptor (MR), as antagonists for both receptors were found to inhibit the induction of Na,K-ATPase subunit mRNA by corticosterone and 11-dehydrocorticosterone. nih.govnih.gov

Table 2: Regulation of Na,K-ATPase Subunit Gene Expression in Vascular Smooth Muscle Cells

CompoundInhibitor AddedEffect on α1 and β1 mRNA InductionReference
CorticosteroneNoneInduction nih.gov
11-DehydrocorticosteroneNoneInduction nih.gov
CorticosteroneCarbenoxolone (11β-HSD inhibitor)No Effect on Induction nih.gov
11-DehydrocorticosteroneCarbenoxolone (11β-HSD inhibitor)Inhibited Induction nih.gov
CorticosteroneRU38486 (GR antagonist)Inhibited Induction nih.gov
11-DehydrocorticosteroneRU38486 (GR antagonist)Inhibited Induction nih.gov
CorticosteroneZK91587 (MR antagonist)Inhibited Induction nih.gov
11-DehydrocorticosteroneZK91587 (MR antagonist)Inhibited Induction nih.gov

Neuroendocrine and Cognitive Implications

Hypothalamic-Pituitary-Adrenal Axis Feedback Mechanisms

11-Dehydrocorticosterone is a key substrate for the local regulation of the Hypothalamic-Pituitary-Adrenal (HPA) axis, the central stress response system. The enzyme 11β-HSD1 is highly expressed in key brain regions that govern HPA axis negative feedback, including the hippocampus, hypothalamus (specifically the paraventricular nucleus), and pituitary gland. taylorandfrancis.comoup.comresearchgate.netnih.gov

Within these tissues, 11β-HSD1 converts inactive 11-dehydrocorticosterone into active corticosterone. oup.comphysiology.org This local regeneration of glucocorticoids amplifies the negative feedback signal, which suppresses the release of corticotropin-releasing hormone (CRH) from the hypothalamus and adrenocorticotropic hormone (ACTH) from the pituitary. researchgate.netnih.gov This mechanism allows for fine-tuning of the HPA axis response. Studies in mice lacking 11β-HSD1 show altered HPA axis activity, including enlarged adrenal glands and a delayed return to baseline corticosterone levels after stress, consistent with impaired glucocorticoid negative feedback. nih.gov This demonstrates that the conversion of 11-dehydrocorticosterone to corticosterone within the central nervous system is a critical component for maintaining normal HPA axis homeostasis and terminating the stress response. oup.comnih.gov

Effects on Learning and Memory Processes

The intricate relationship between corticosteroids and cognitive functions, particularly learning and memory, is significantly modulated by the local regulation of active glucocorticoids in the brain. The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) plays a pivotal role in this process by converting the inactive glucocorticoid 11-dehydrocorticosterone into active corticosterone within key brain regions such as the hippocampus and cortex. taylorandfrancis.comnih.govpnas.org This localized amplification of glucocorticoid signaling has profound implications for synaptic plasticity and cognitive performance, especially in the context of aging. nih.govnih.gov

Research Findings:

Studies utilizing genetically modified animal models have been instrumental in elucidating the specific role of 11β-HSD1 and, by extension, 11-dehydrocorticosterone metabolism, in learning and memory.

Age-Related Cognitive Decline:

A significant body of research points to the detrimental effects of chronically elevated glucocorticoid levels on the brain, particularly the hippocampus, a structure crucial for memory formation. jneurosci.org With aging, there is often an increase in circulating glucocorticoid levels, which correlates with impairments in hippocampus-dependent spatial memory in both rodents and humans. pnas.orgnih.gov

Research has shown that 11β-HSD1 expression and activity increase with age in the hippocampus and parietal cortex of mice. jneurosci.org This age-related increase in 11β-HSD1 correlates with poorer performance in spatial learning and memory tasks, such as the water maze. jneurosci.org The causal link between elevated 11β-HSD1 and cognitive decline is supported by findings in transgenic mice with forebrain-specific overexpression of 11β-HSD1, which exhibit premature age-associated cognitive deficits without alterations in circulating glucocorticoid levels. jneurosci.org

Conversely, mice with a lifelong deficiency of 11β-HSD1 (11β-HSD1 knockout mice) are protected from age-dependent spatial memory impairments, even though their circulating corticosterone levels are elevated to the same extent as their wild-type counterparts. nih.govnih.gov This suggests that it is the local, intracellular regeneration of corticosterone from 11-dehydrocorticosterone within the brain that is a key driver of age-related cognitive decline, rather than systemic glucocorticoid levels alone. pnas.orgnih.gov

Mechanisms of Cognitive Improvement with 11β-HSD1 Deficiency:

The cognitive benefits observed in aged 11β-HSD1 deficient mice appear to be mediated by a shift in the balance of corticosteroid receptor activation. Glucocorticoids exert their effects through two main receptor types: high-affinity mineralocorticoid receptors (MR) and lower-affinity glucocorticoid receptors (GR). nih.govoup.com While MRs are thought to be important for the initial processing of information and maintaining baseline neuronal activity, excessive GR activation is often associated with the detrimental effects of stress and high glucocorticoid levels on memory. nih.govoup.com

In aged 11β-HSD1 knockout mice, the lower intracellular corticosterone levels in the brain are likely insufficient to cause significant GR occupation. nih.gov Instead, cognitive function appears to be predominantly under the control of MRs. This is supported by studies where blocking MRs, but not GRs, with specific antagonists impaired the otherwise intact spatial memory of aged 11β-HSD1 deficient mice. nih.gov

Synaptic Plasticity and Neurogenesis:

The enhanced cognitive function in aged 11β-HSD1 knockout mice is also associated with improvements in synaptic plasticity. Long-term potentiation (LTP), a cellular mechanism underlying learning and memory, is significantly enhanced in the hippocampus of aged 11β-HSD1 deficient mice. ed.ac.uk While some studies have shown increased neurogenesis in young 11β-HSD1 knockout mice, this effect does not appear to be sustained into old age, suggesting that enhanced synaptic potentiation is the more likely substrate for the preserved cognitive function. ed.ac.uk

Pharmacological Inhibition of 11β-HSD1:

The therapeutic potential of targeting this pathway is highlighted by studies using pharmacological inhibitors of 11β-HSD1. Short-term administration of an 11β-HSD1 inhibitor has been shown to reverse existing age-related spatial memory deficits in aged mice. nih.gov Furthermore, in healthy elderly men and patients with type 2 diabetes, treatment with an 11β-HSD inhibitor, carbenoxolone, improved aspects of verbal memory and fluency. pnas.org These findings underscore the dynamic and reversible nature of the cognitive impairments mediated by local glucocorticoid excess.

Data from Research Studies:

Study FocusAnimal Model/SubjectKey FindingImplication for 11-Dehydrocorticosterone's RoleReference
Age-related cognitive declineAged C57BL/6J miceIncreased 11β-HSD1 expression in the hippocampus and cortex correlates with impaired spatial memory.Increased conversion of 11-dehydrocorticosterone to corticosterone in the brain contributes to age-related memory impairment. jneurosci.org
Genetic deficiency of 11β-HSD1Aged 11β-HSD1 knockout miceProtected from age-dependent spatial memory impairments despite elevated circulating corticosterone.The absence of local corticosterone regeneration from 11-dehydrocorticosterone is neuroprotective for cognitive function during aging. pnas.orgnih.gov
Receptor-mediated mechanismsAged 11β-HSD1 knockout miceIntact spatial memory is impaired by MR antagonism, but not GR antagonism.Cognitive function in the absence of local corticosterone amplification relies on mineralocorticoid receptor signaling. nih.gov
Synaptic plasticityAged 11β-HSD1 knockout miceEnhanced hippocampal long-term potentiation (LTP).Reduced local corticosterone production from 11-dehydrocorticosterone preserves synaptic mechanisms underlying learning and memory. ed.ac.uk
Pharmacological inhibitionAged wild-type miceShort-term inhibition of 11β-HSD1 reverses age-related spatial memory deficits.Blocking the conversion of 11-dehydrocorticosterone to corticosterone is a viable strategy to improve cognitive function in aging. nih.gov
Human studiesHealthy elderly men and patients with type 2 diabetesInhibition of 11β-HSD with carbenoxolone improved verbal memory and fluency.Reducing local glucocorticoid regeneration from its 11-keto precursors may enhance cognitive function in humans. pnas.org

Research Models and Experimental Systems in 11 Dehydrocorticosterone Acetate Studies

In Vivo Animal Models

Animal models are indispensable for studying the complex interactions of 11-dehydrocorticosterone (B106187) acetate (B1210297) within a living organism. These models allow for the examination of its systemic effects on metabolism, endocrine function, and behavior.

Rodent Models (Mice, Rats, Songbirds) for Endocrine and Metabolic Research

Rodents, particularly mice and rats, are the most commonly used animal models in endocrine and metabolic research involving 11-dehydrocorticosterone. nih.gov These species are valuable due to their well-characterized physiology, genetic tractability, and relatively short lifespan, which facilitates developmental and aging studies. nih.gov Songbirds also serve as important models for investigating stress physiology and the role of glucocorticoids. nih.gov

Research in these models often focuses on the interplay between corticosterone (B1669441), the primary glucocorticoid in these species, and its inactive metabolite, 11-dehydrocorticosterone (DHC). nih.gov The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) regenerates active corticosterone from DHC, while 11β-HSD2 inactivates corticosterone to DHC. nih.gov Studies have shown that circulating levels of DHC can be influenced by factors such as sex and stress. For instance, in rats, females exhibit higher baseline and stress-induced levels of DHC compared to males. nih.gov

The table below summarizes key findings from studies using rodent and songbird models to investigate 11-dehydrocorticosterone.

Model OrganismKey Research AreaNotable Findings
Mice Endocrine and Metabolic Function11-dehydrocorticosterone acetate has been studied for its effects on tumor growth. archive.org It is also used in models of Cushing syndrome to investigate cardiovascular and renal dysfunction. biorxiv.org
Rats Stress PhysiologyStudies have measured DHC levels in response to stressors, revealing sex-dependent differences in its regulation. nih.gov Adrenalectomy models in rats have been used to study the restoration of proteinuria by adrenal hormones. archive.org
Songbirds Stress PhysiologyWhile corticosterone responses to stress are well-documented, the measurement of DHC in birds is a more recent area of investigation. nih.gov

Genetically Modified Animal Models (e.g., 11β-HSD1 Knockout, Transgenic Mice)

Genetically modified animal models, such as those with a knockout of the 11β-HSD1 gene, have been instrumental in elucidating the specific roles of local corticosterone regeneration from 11-dehydrocorticosterone. nih.gov Mice lacking 11β-HSD1 (11β-HSD1⁻/⁻) exhibit prolonged stress-induced increases in blood corticosterone, highlighting the importance of this enzyme in regulating the hypothalamic-pituitary-adrenal (HPA) axis. nih.gov These models suggest that intracellular regeneration of corticosterone from DHC provides negative feedback on the HPA axis. nih.gov

Transgenic mice are also employed to study the effects of overexpressing or modifying genes involved in steroid metabolism. These models are crucial for understanding the tissue-specific actions of glucocorticoids and the consequences of altered 11-dehydrocorticosterone metabolism.

ModelKey ApplicationResearch Findings
11β-HSD1 Knockout Mice Investigating the role of intracellular glucocorticoid regeneration.These mice show altered HPA axis regulation and prolonged stress responses, demonstrating the importance of 11β-HSD1 in converting DHC to active corticosterone. nih.gov
Transgenic Mice Studying the effects of gene overexpression or modification on steroid metabolism.These models help to dissect the tissue-specific functions of enzymes involved in 11-dehydrocorticosterone metabolism and their impact on physiology.

Organ-Specific Genetic Manipulation Models (e.g., Liver-Specific Knockouts)

To pinpoint the function of 11-dehydrocorticosterone metabolism in specific tissues, researchers utilize organ-specific genetic manipulation models. For example, liver-specific knockout of the glucocorticoid receptor has been shown to protect against dexamethasone-induced hypertension, suggesting a key role for hepatic glucocorticoid signaling in blood pressure regulation. biorxiv.org Similarly, adrenal-specific knockout of the circadian clock protein BMAL1 in mice alters blood pressure rhythm and eating behavior, and these animals show an altered corticosterone profile in response to mild stress. nih.govresearchgate.net These models are critical for understanding how the local conversion of 11-dehydrocorticosterone to corticosterone contributes to tissue-specific pathophysiology.

Surgical Manipulation Models (e.g., Adrenalectomy, Partial Pancreatectomy)

Surgical manipulation models provide another avenue for investigating the effects of this compound. Adrenalectomy, the surgical removal of the adrenal glands, eliminates the primary source of endogenous glucocorticoids. archive.org This allows researchers to study the effects of administering exogenous steroids, including this compound, in a controlled manner. For instance, studies in adrenalectomized rats have explored the ability of various adrenal hormones to restore normal physiological processes like protein excretion. archive.org

Partial pancreatectomy is another surgical model that can be used to study metabolic disorders like diabetes. While direct studies involving this compound in this specific model are less common, it provides a platform to investigate how glucocorticoids, potentially derived from 11-dehydrocorticosterone, influence glucose homeostasis in a state of compromised insulin (B600854) production.

In Vitro Cell Culture Systems

In vitro cell culture systems offer a controlled environment to study the cellular and molecular mechanisms of this compound's action, free from the complexities of a whole organism.

Primary Cell Cultures (e.g., Macrophages, Vascular Smooth Muscle Cells)

Primary cell cultures, derived directly from animal tissues, provide a more physiologically relevant model compared to immortalized cell lines. Researchers have used primary cultures of macrophages and vascular smooth muscle cells to investigate the role of local glucocorticoid metabolism in inflammation and cardiovascular function.

For example, studies have shown that providing 11-dehydrocorticosterone to in vitro cultures of bone marrow, thymus, or spleen tissues results in the production of corticosterone, indicating local regeneration. nih.gov In the context of vascular health, studies on vascular smooth muscle cells from models of glucocorticoid excess have pointed to defects in these cells as a contributor to impaired vasodilation. biorxiv.org These in vitro systems are crucial for dissecting the direct effects of 11-dehydrocorticosterone and its conversion to active glucocorticoids on cellular signaling pathways.

Established Cell Lines in Steroid Metabolism Research

Established cell lines provide an invaluable and reproducible system for studying steroid metabolism in an intact cellular environment. These models allow researchers to investigate enzyme activity, regulation of gene expression, and the influence of various physiological and pharmacological agents. Several cell lines are prominent in the study of 11β-HSD activity and, by extension, the metabolism of 11-dehydrocorticosterone.

Adrenocortical Carcinoma Cell Lines: The human NCI-H295R cell line is a cornerstone model in adrenal steroidogenesis research. thieme-connect.comnih.gov It is unique in that it expresses the key enzymes required for the synthesis of all major adrenal steroids. nih.gov This makes it a comprehensive tool for screening the effects of various compounds on the entire steroidogenic pathway. nih.gov Other adrenocortical lines like MUC-1 and TVBF-7 are also used to represent the heterogeneity found in adrenal tumors and their varied steroidogenic capacities. nih.gov

Renal Cell Lines: The pig kidney epithelial cell line, LLC-PK1, is a well-established model for studying the 11β-HSD2 isozyme. nih.gov This high-affinity enzyme is crucial for protecting the mineralocorticoid receptor from activation by glucocorticoids in tissues like the kidney. Studies using LLC-PK1 cells have been instrumental in characterizing the kinetics and regulation of 11β-HSD2. nih.govnih.gov For example, kinetic analyses in LLC-PK1 homogenates revealed a Km of 34.4 nM for corticosterone, indicating high substrate affinity typical of the 11β-HSD2 enzyme. nih.gov

Adipocyte and Hepatoma Cell Lines: Adipose tissue and the liver are primary sites of 11β-HSD1 expression, the enzyme that regenerates active glucocorticoids from their inert forms. The murine 3T3-L1 preadipocyte cell line is widely used to study adipogenesis and glucocorticoid action in fat cells. nih.govnih.gov These cells can be differentiated into mature adipocytes, providing a model to study how 11β-HSD1 activity is regulated during metabolic processes. nih.gov Similarly, various hepatoma (liver cancer) cell lines are employed to investigate the predominantly reductive activity of 11β-HSD1 in a hepatic context. nih.gov

Other Relevant Cell Lines: Research has also utilized human keratinocytes and dermal fibroblasts, which express 11β-HSD1 and are involved in skin homeostasis and wound repair. plos.orgelsevierpure.com Furthermore, studies on rat Leydig cells have revealed kinetically distinct 11β-HSD activity, highlighting tissue-specific differences in steroid metabolism. oup.com

Cell LineOrigin/TypeRelevance to Steroid Metabolism Research
NCI-H295RHuman Adrenocortical CarcinomaExpresses all key enzymes for steroidogenesis; a "gold standard" for studying adrenal steroid synthesis and its disruption. thieme-connect.comnih.gov
LLC-PK1Pig Kidney EpitheliumHigh expression of 11β-HSD2, used to model glucocorticoid inactivation in mineralocorticoid target tissues. nih.govnih.gov
3T3-L1Mouse PreadipocyteModel for adipogenesis and studying 11β-HSD1-mediated glucocorticoid activation in fat tissue. nih.govnih.gov
Hepatoma LinesLiver CancerUsed to investigate the role of 11β-HSD1 in hepatic glucocorticoid metabolism. nih.gov
Keratinocytes/FibroblastsHuman SkinModels for studying the function of 11β-HSD1 in skin homeostasis and tissue repair. plos.orgelsevierpure.com

Biochemical and Enzymatic Assay Systems

To gain a deeper, mechanistic understanding of the enzymes that metabolize this compound, researchers turn to simplified biochemical and enzymatic assay systems. These cell-free approaches remove the complexities of cellular uptake, compartmentalization, and competing metabolic pathways, allowing for direct characterization of enzyme function.

Recombinant Enzyme Expression and Characterization

The production of specific steroid-metabolizing enzymes through recombinant DNA technology is a powerful tool for detailed biochemical analysis. By overexpressing a single enzyme, such as 11β-HSD1, in a host system like Escherichia coli or the yeast Pichia pastoris, large quantities of the protein can be generated for purification and characterization. nih.gov

This approach allows for the definitive determination of an enzyme's properties without interference from other cellular proteins. For instance, recombinant human 11β-HSD1 expressed in E. coli has been characterized as a protein with a molecular weight of approximately 31.4 kDa. caymanchem.com Although enzymes expressed in bacterial systems may lack post-translational modifications like glycosylation, studies have shown that recombinant 11β-HSD1 from P. pastoris is enzymatically active, effectively converting its glucocorticoid substrates. nih.gov In contrast, the same enzyme expressed in E. coli was found to be inactive, possibly due to incorrect folding or lack of glycosylation, but was still suitable for generating specific antibodies. nih.gov This highlights the importance of choosing the appropriate expression system for the desired application, whether for functional assays or antibody production.

PropertyDescriptionReference
Enzyme11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) caymanchem.com
SourceRecombinant N-terminal His-tagged protein expressed in E. coli caymanchem.com
Molecular Weight31.4 kDa caymanchem.com
FamilyShort-chain dehydrogenase/reductase (SDRs) caymanchem.com
Cellular Location (Native)Endoplasmic Reticulum caymanchem.com

Tissue Homogenate and Microsomal Preparations for Enzyme Activity Studies

To study enzyme activity in a more physiologically relevant context that retains native membrane structures and co-factors, researchers use subcellular fractions derived from tissues. The primary methods involve the preparation of tissue homogenates and microsomes. nih.gov

The process begins with the homogenization of a tissue known to express the enzyme of interest, such as the liver. nih.govthermofisher.com This tissue homogenate, which contains all cellular components, can be used directly for activity assays. nih.gov Alternatively, it can be subjected to differential centrifugation to isolate specific subcellular fractions. A high-speed centrifugation (e.g., 100,000 x g) of the post-mitochondrial supernatant (S9 fraction) pellets the microsomes. thermofisher.com Microsomes are vesicles derived from the endoplasmic reticulum and are an enriched source of enzymes like 11β-HSD1 and various cytochromes P450. thermofisher.com

These preparations are then incubated with the steroid substrate (e.g., 11-dehydrocorticosterone) and the necessary co-factor (e.g., NADPH for 11β-HSD1 reductase activity) at a controlled temperature (typically 37°C). nih.govthermofisher.com The reaction is stopped after a set time, and the steroid products are extracted and quantified. Studies using liver microsomes have been critical in defining the kinetics of 11β-HSD1, demonstrating that glucose-6-phosphate (G6P) can dose-dependently increase the reductase activity of the enzyme, highlighting its link to cellular metabolic status. nih.gov In liver homogenates from mice lacking the 11β-HSD1 gene, no 11β-ketosteroid reductase activity was detectable, confirming the preparation's utility in validating gene function. nih.gov

StepDescriptionPurpose
1. HomogenizationTissue (e.g., liver) is minced and blended in a buffer solution.To break open cells and release their contents.
2. Low-Speed CentrifugationThe homogenate is centrifuged at a low speed (e.g., ~10,000 x g).To pellet nuclei and cell debris. The supernatant is the S9 fraction.
3. UltracentrifugationThe S9 fraction is centrifuged at a very high speed (e.g., 100,000 x g).To pellet the microsomal vesicles derived from the endoplasmic reticulum.
4. ResuspensionThe microsomal pellet is resuspended in a buffer.To create a concentrated solution of microsomal enzymes for use in assays.

Future Directions and Emerging Research Avenues for 11 Dehydrocorticosterone Acetate Research

Exploration of Undiscovered Enzymatic Pathways and Metabolites

While the primary metabolic pathways of 11-dehydrocorticosterone (B106187) involving 11β-hydroxysteroid dehydrogenases (11β-HSD) are well-established, the full spectrum of its metabolic fate remains to be elucidated. Future research will likely focus on identifying novel enzymatic pathways and previously uncharacterized metabolites. The interconversion of active cortisol (corticosterone in rodents) and inactive cortisone (B1669442) (11-dehydrocorticosterone in rodents) is principally catalyzed by 11β-HSD1 and 11β-HSD2. nih.govresearchgate.net 11β-HSD1 primarily acts as a reductase, converting 11-dehydrocorticosterone to corticosterone (B1669441), while 11β-HSD2 inactivates cortisol to cortisone. plos.orgnih.govnih.gov

Studies have shown that dehydroepiandrosterone (B1670201) (DHEA) can influence the conversion of corticosterone to 11-dehydrocorticosterone, suggesting a regulatory role for other steroids in this pathway. nih.govresearchgate.net Further investigation into the influence of other endogenous compounds and the potential involvement of lesser-known enzymes in the metabolism of 11-dehydrocorticosterone acetate (B1210297) could reveal new regulatory checkpoints in steroid hormone action.

Table 1: Key Enzymes in 11-Dehydrocorticosterone Metabolism and Their Primary Functions

EnzymeFunctionImpact on 11-Dehydrocorticosterone
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)Predominantly a reductase, converting inactive glucocorticoids to active forms. nih.govConverts 11-dehydrocorticosterone to the active glucocorticoid, corticosterone. nih.gov
11β-Hydroxysteroid Dehydrogenase Type 2 (11β-HSD2)A dehydrogenase that inactivates active glucocorticoids. plos.orgInvolved in the conversion of corticosterone back to 11-dehydrocorticosterone. nih.gov

Advanced Structural-Activity Relationship Studies for Ligand Design

The development of new therapeutic agents often relies on a deep understanding of the relationship between a molecule's structure and its biological activity. For 11-dehydrocorticosterone acetate, advanced structure-activity relationship (SAR) studies are crucial for designing novel ligands with enhanced specificity and efficacy.

Key structural features of corticosteroids that determine their binding affinity and activity at glucocorticoid and mineralocorticoid receptors include modifications at various positions of the steroid nucleus. uomustansiriyah.edu.iqresearchgate.net For instance, the presence of a 17α-hydroxyl group is a key determinant for glucocorticoid receptor binding. researchgate.net Future SAR studies will likely employ computational modeling and synthetic chemistry to explore how modifications to the this compound molecule, such as substitutions on the steroid rings or alterations to the acetate group, affect its interaction with target receptors and enzymes. nih.govmdpi.com This could lead to the design of selective 11β-HSD1 inhibitors, which have shown promise as therapeutic agents for metabolic syndrome. nih.govresearchgate.net

Integration with Multi-Omics Approaches in Steroid Metabolism Research

The advent of "multi-omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-level approach to understanding the complex network of steroid metabolism. Integrating these approaches will provide a more holistic view of how this compound influences cellular and physiological processes.

For example, metabolomic studies can identify the complete profile of metabolites derived from this compound, while transcriptomics and proteomics can reveal changes in gene and protein expression in response to its administration. This integrated approach has the potential to uncover novel biomarkers of glucocorticoid action and identify new therapeutic targets. nih.gov Chronic administration of 11-dehydrocorticosterone has been shown to increase circulating glucocorticoid levels and induce metabolic syndrome in mice, highlighting the importance of understanding its systemic effects. nih.govcaymanchem.com

Development of Highly Sensitive and Specific Analytical Techniques for Trace Analysis

Accurate measurement of steroid hormones and their metabolites, often present at very low concentrations, is essential for both research and clinical diagnostics. Future efforts will focus on developing more sensitive and specific analytical techniques for the trace analysis of 11-dehydrocorticosterone and its acetate form.

Current methods, such as gas chromatography/mass spectrometry (GC/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), are powerful but can be further improved. nih.gov Innovations may include the development of novel derivatization strategies to enhance ionization efficiency in mass spectrometry, or the application of coordination ion spray-mass spectrometry to improve detection sensitivity for neutral molecules like steroids. researchgate.net These advancements will enable more precise quantification of this compound and its metabolites in complex biological matrices.

Investigation of Epigenetic Regulation of 11-Dehydrocorticosterone Metabolism

Epigenetic modifications, such as DNA methylation and histone acetylation, play a crucial role in regulating gene expression without altering the DNA sequence itself. There is growing evidence that the expression of key enzymes in steroid metabolism, particularly 11β-HSD2, is under epigenetic control. plos.orgnih.govnih.gov

Studies have shown that the promoter of the HSD11B2 gene, which encodes 11β-HSD2, contains CpG islands that are subject to methylation. nih.govnih.gov Increased methylation of this promoter is associated with reduced HSD11B2 expression and has been linked to hypertension. nih.gov Conversely, demethylating agents can enhance the expression and activity of the 11β-HSD2 enzyme. nih.govnih.gov Future research will likely investigate how this compound or its metabolites might influence the epigenetic landscape of genes involved in its own metabolism and action. This could reveal novel mechanisms of glucocorticoid regulation and provide new therapeutic targets for diseases associated with dysregulated steroid metabolism.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.